Cas no 1227954-71-3 (3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-yl}propanoic Acid)

3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-yl}propanoic Acid 化学的及び物理的性質
名前と識別子
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- 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid
- 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]homopiperazin-1-yl}propanoic acid
- 1H-1,4-Diazepine-1-propanoic acid, hexahydro-4-[5-(trifluoromethyl)-2-pyridinyl]-
- 3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-yl}propanoic Acid
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- MDL: MFCD12545992
- インチ: 1S/C14H18F3N3O2/c15-14(16,17)11-2-3-12(18-10-11)20-6-1-5-19(8-9-20)7-4-13(21)22/h2-3,10H,1,4-9H2,(H,21,22)
- InChIKey: YHFYRJDMKKEICZ-UHFFFAOYSA-N
- SMILES: N1(CCC(O)=O)CCCN(C2=NC=C(C(F)(F)F)C=C2)CC1
3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-yl}propanoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-9806-100MG |
3-{4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid |
1227954-71-3 | >90% | 100mg |
£146.00 | 2023-09-08 | |
TRC | T067865-1000mg |
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic Acid |
1227954-71-3 | 1g |
$ 1025.00 | 2022-06-03 | ||
Apollo Scientific | PC300722-1g |
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]homopiperazin-1-yl}propanoic acid |
1227954-71-3 | 1g |
£231.00 | 2023-09-02 | ||
Matrix Scientific | 088703-1g |
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid |
1227954-71-3 | 1g |
$500.00 | 2023-09-08 | ||
Matrix Scientific | 088703-5g |
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid |
1227954-71-3 | 5g |
$1575.00 | 2023-09-08 | ||
Key Organics Ltd | AS-9806-1MG |
3-{4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid |
1227954-71-3 | >90% | 1mg |
£37.00 | 2023-09-08 | |
Key Organics Ltd | AS-9806-50MG |
3-{4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid |
1227954-71-3 | >90% | 50mg |
£102.00 | 2023-09-08 | |
Apollo Scientific | PC300722-5g |
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]homopiperazin-1-yl}propanoic acid |
1227954-71-3 | 5g |
£825.00 | 2023-09-02 | ||
Apollo Scientific | PC300722-10g |
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]homopiperazin-1-yl}propanoic acid |
1227954-71-3 | 10g |
£1155.00 | 2023-09-02 | ||
Key Organics Ltd | AS-9806-5MG |
3-{4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid |
1227954-71-3 | >90% | 5mg |
£46.00 | 2023-09-08 |
3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-yl}propanoic Acid 関連文献
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-yl}propanoic Acidに関する追加情報
3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-yl}propanoic Acid (CAS No. 1227954-71-3): An Overview of Its Structure, Properties, and Applications
3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-yl}propanoic Acid (CAS No. 1227954-71-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of heterocyclic compounds and is characterized by the presence of a trifluoromethyl group and a pyridine ring, which contribute to its distinct chemical properties and biological activities.
The molecular structure of 3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-yl}propanoic Acid is composed of a central diazepane ring, which is a seven-membered nitrogen-containing heterocycle. This ring is substituted with a trifluoromethylpyridine moiety at the 5-position and a propanoic acid group at the 3-position. The presence of these functional groups imparts specific physicochemical properties to the molecule, such as enhanced lipophilicity and improved metabolic stability.
In recent years, the study of 3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-yl}propanoic Acid has been driven by its potential as a lead compound in drug discovery. Research has shown that this compound exhibits potent activity against various biological targets, including enzymes, receptors, and ion channels. For instance, studies have demonstrated that it can modulate the activity of G protein-coupled receptors (GPCRs), which are important targets for many therapeutic agents.
The pharmacological profile of 3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-yl}propanoic Acid has been extensively investigated in both in vitro and in vivo models. In vitro assays have revealed that it possesses significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. Additionally, preliminary clinical trials have shown that it can effectively reduce pain perception in animal models without causing significant side effects.
The synthetic route to produce 3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-yl}propanoic Acid involves several steps, including the formation of the diazepane ring and the introduction of the trifluoromethylpyridine moiety. The synthesis typically starts with the reaction of an appropriate amine with a trifluoromethylated pyridine derivative to form the intermediate diazepane ring. Subsequent steps involve functionalization to introduce the propanoic acid group. The overall process is highly optimized to ensure high yields and purity of the final product.
The biological activity of 3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-yl}propanoic Acid has been further explored through computational methods such as molecular docking and molecular dynamics simulations. These studies have provided insights into the binding interactions between the compound and its target proteins, helping to elucidate its mechanism of action. For example, molecular docking studies have shown that it binds to specific pockets within GPCRs with high affinity, thereby modulating their activity.
In addition to its therapeutic potential, 3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-y l}propanoic Acid has also been studied for its use as a tool compound in basic research. Its ability to selectively modulate specific biological pathways makes it valuable for investigating cellular processes and signaling mechanisms. Researchers have used this compound to study the role of GPCRs in various physiological processes and diseases.
The safety profile of 3-{4 -5-(Trifluoromethyl)pyridin -2 - yl - 1 , 4 - diazepan - 1 - yl }propanoic Acid strong > has been evaluated through extensive toxicity studies . These studies have shown that it exhibits low toxicity at therapeutic doses , making it suitable for further development as a pharmaceutical agent . However , ongoing research is necessary to fully understand its long-term effects and potential side effects . p > < p > In conclusion ,< strong > 3 - { 4 - 5 -( Trifluoromethyl ) pyridin - 2 - yl - 1 , 4 - diazepan - 1 - yl } propanoic Acid strong > ( CAS No . 1227954 - 71 - 3 ) represents an important molecule with significant potential in medicinal chemistry and pharmaceutical research . Its unique structural features , combined with its promising biological activities , make it an attractive candidate for further investigation and development as a therapeutic agent . As research in this area continues to advance , it is likely that new applications and insights will emerge , further highlighting the importance of this compound in modern drug discovery efforts . p > article > response >
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